molecular formula C24H27N5O3S B2757879 N-(2,5-dimethoxyphenyl)-2-{[4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1116036-68-0

N-(2,5-dimethoxyphenyl)-2-{[4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2757879
CAS No.: 1116036-68-0
M. Wt: 465.57
InChI Key: MTBZIHBUPGAPSL-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-{[4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide is a synthetic organic compound with the molecular formula C24H27N5O3S and a molecular weight of 465.6 g/mol . Its structure integrates several pharmaceutically relevant motifs, including a 2,5-dimethoxyphenyl acetamide group and a 4-(4-phenylpiperazin-1-yl)pyrimidine unit linked via a sulfanylacetamide bridge . The presence of the phenylpiperazine moiety is a common feature in compounds studied for their interaction with various biological targets . Similarly, the dimethoxyphenyl group is found in molecules with diverse bioactivities, suggesting this compound could serve as a valuable intermediate or precursor in drug discovery efforts . This product is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or any veterinary uses. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O3S/c1-31-19-8-9-21(32-2)20(16-19)26-23(30)17-33-24-25-11-10-22(27-24)29-14-12-28(13-15-29)18-6-4-3-5-7-18/h3-11,16H,12-15,17H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBZIHBUPGAPSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=CC(=N2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-{[4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-one core, which is then functionalized with the fluorophenyl group and the acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-{[4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-2-{[4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-{[4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Substituent Variations in Benzothiazole-Based Acetamides

Several analogs in patent applications (EP3348550A1) share the acetamide backbone but replace the pyrimidine-piperazine group with benzothiazole rings. Examples include:

  • N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide : The CF3 group increases lipophilicity and may enhance blood-brain barrier penetration compared to the parent compound .

Key Structural Differences :

Compound Core Structure Substituents (R1, R2) Molecular Weight
Target Compound Pyrimidine-piperazine 2,5-dimethoxyphenyl, phenyl ~529.6 g/mol
N-(6-CF3-benzothiazole-2-yl) analog Benzothiazole 2,5-dimethoxyphenyl, CF3 ~452.4 g/mol
N-(6-Cl-benzothiazole-2-yl) analog Benzothiazole 2,5-dimethoxyphenyl, Cl ~417.9 g/mol

Pyrimidine-Sulfanyl Acetamides

The compound 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide () shares the pyrimidine-sulfanyl-acetamide scaffold but lacks the phenylpiperazine and dimethoxyphenyl groups. Key findings:

  • Dihedral Angle : The benzene and pyrimidine rings are nearly perpendicular (91.9°), influencing molecular packing and solubility .
  • Bond Lengths : The Csp2–S bond (1.759 Å) is shorter than Csp3–S (1.795 Å), consistent with p-π conjugation, a feature also present in the target compound .

In contrast, N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide () exhibits a smaller dihedral angle (42.25°) between aromatic rings, suggesting conformational flexibility.

Piperazine-Containing Analogs

The compound N-(3-methylphenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide () incorporates a piperazine ring but links it via an ethenesulfonyl group rather than a pyrimidine. This difference may reduce planarity and alter receptor-binding profiles compared to the target compound’s fused pyrimidine-piperazine system .

Structural and Pharmacokinetic Implications

  • Metabolic Stability : Electron-withdrawing groups (e.g., CF3 in benzothiazole analogs) may slow oxidative metabolism, whereas the target compound’s methoxy groups could undergo demethylation .
  • Conformational Rigidity : The pyrimidine-piperazine core imposes spatial constraints that may favor selective interactions with serotonin or dopamine receptors, similar to other phenylpiperazine derivatives .

Biological Activity

N-(2,5-dimethoxyphenyl)-2-{[4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C24H27N5O3S
  • Molecular Weight : 465.6 g/mol
  • CAS Number : 1116036-68-0

The compound features a complex structure with a phenylpiperazine moiety and a pyrimidine ring, which are known to interact with various biological targets.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Preparation of Intermediates :
    • The synthesis begins with the formation of 2,5-dimethoxyphenylamine through nitration and reduction of 1,4-dimethoxybenzene.
    • The phenylpiperazine derivative is formed by reacting phenylpiperazine with chloroacetic acid.
  • Coupling Reaction :
    • The final product is obtained by coupling the prepared intermediates using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) .

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors in the central nervous system (CNS). It may function as an agonist or antagonist at these receptors, influencing neurotransmitter release and signal transduction pathways .

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

Research Findings and Case Studies

Several studies have investigated compounds related to or structurally similar to this compound:

Study FocusFindings
Anticonvulsant ActivityAnalog compounds showed significant activity in maximal electroshock (MES) tests and pentylenetetrazole seizures .
Anticancer ActivityStructural analogs exhibited selective inhibition of topoisomerase II and induced apoptosis in various cancer cell lines .
Neurotransmitter InteractionStudies indicate potential modulation of serotonin and dopamine receptors, leading to altered neurotransmitter dynamics .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?

The synthesis typically involves multi-step reactions, starting with the coupling of 2,5-dimethoxyaniline with a pyrimidine-sulfanyl intermediate. Key steps include:

  • Nucleophilic substitution : Introducing the sulfanyl group via reaction with a thiol-containing pyrimidine precursor under basic conditions (e.g., K₂CO₃ in DMF) .
  • Amide bond formation : Using coupling agents like EDCI/HOBt to link the acetamide moiety to the aromatic amine .
  • Optimization : Control temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to minimize side reactions. Catalysts such as triethylamine improve reaction efficiency .

Q. Which spectroscopic techniques are most effective for confirming structural integrity and purity?

  • ¹H/¹³C NMR : Assign peaks for the dimethoxyphenyl (δ ~3.7–3.8 ppm for OCH₃), pyrimidine (δ ~8.5 ppm), and piperazine protons (δ ~3.2–3.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the acetamide) .

Q. What are common impurities formed during synthesis, and how are they identified?

  • Byproducts : Unreacted intermediates (e.g., free thiols or unsubstituted pyrimidine) or hydrolyzed acetamide.
  • Detection : Use HPLC with a C18 column (gradient elution: acetonitrile/water) to separate impurities .
  • Mitigation : Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular configuration?

  • Single-crystal X-ray diffraction : Use SHELX software (SHELXL for refinement) to determine bond lengths, angles, and torsional conformations. For example, the pyrimidine ring’s planarity and piperazine chair conformation can be validated .
  • Ambiguity resolution : Compare experimental data with density functional theory (DFT)-optimized structures to validate stereoelectronic effects .

Q. What strategies are employed to analyze structure-activity relationships (SAR) in medicinal chemistry?

  • Functional group modulation : Replace the phenylpiperazine moiety with other heterocycles (e.g., morpholine) to assess receptor binding affinity .
  • Biological assays : Test inhibition of kinase targets (e.g., EGFR or Aurora kinases) and correlate activity with substituent electronic profiles (Hammett constants) .
  • Pharmacophore modeling : Use Schrödinger Suite or MOE to identify critical interactions (e.g., hydrogen bonding with the sulfanyl group) .

Q. How do computational modeling approaches elucidate interactions with biological targets?

  • Molecular docking (AutoDock Vina) : Simulate binding to dopamine D2/D3 receptors, leveraging the phenylpiperazine group’s affinity for GPCRs .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories, focusing on sulfanyl-acetamide flexibility .

Q. How do the sulfanyl and acetamide groups influence physicochemical properties?

  • Solubility : The sulfanyl group enhances hydrophilicity (logP reduction by ~0.5 units), while the dimethoxyphenyl moiety increases lipophilicity .
  • Reactivity : The sulfanyl group participates in redox reactions (e.g., oxidation to sulfoxide) under acidic conditions, requiring inert atmospheres during synthesis .

Q. How can conflicting spectroscopic data be reconciled to validate the structure?

  • Multi-technique cross-validation : Combine X-ray crystallography (for absolute configuration) with NOESY NMR (to confirm spatial proximity of aromatic protons) .
  • Isotopic labeling : Synthesize deuterated analogs to simplify NMR spectra and assign overlapping signals .

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